molecular formula C13H18F2N2O B5698534 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol

2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol

Cat. No. B5698534
M. Wt: 256.29 g/mol
InChI Key: DQLSFUSWLGQZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol, also known as DFPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPE is a piperazine derivative that has been synthesized and studied for its ability to modulate the activity of certain receptors in the brain and improve cognitive function.

Mechanism of Action

2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor by binding to a different site on the receptor than the neurotransmitter glutamate. This results in increased calcium influx into the neuron, which is necessary for synaptic plasticity and learning and memory processes. 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol also enhances the activity of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects
2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol has been shown to improve cognitive function in animal models and has potential therapeutic applications in various neurological and psychiatric disorders. It has been found to enhance learning and memory processes, reduce anxiety, and improve social behavior in animal models.

Advantages and Limitations for Lab Experiments

2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol has several advantages for lab experiments, including its ability to enhance cognitive function and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol, including further studies on its mechanism of action, toxicity, and safety in humans. 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol has potential therapeutic applications in various neurological and psychiatric disorders, and further research is needed to determine its efficacy and potential side effects. Additionally, 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol may have applications in other fields, such as neuroprotection and neuroregeneration. Further research is needed to explore these potential applications.

Synthesis Methods

2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol can be synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzylamine with ethylene oxide followed by the addition of piperazine. The resulting product is then reduced to produce 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol. This synthesis method has been optimized and improved over the years, and various modifications have been made to increase the yield and purity of 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol.

Scientific Research Applications

2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol has also been found to enhance the activity of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function.

properties

IUPAC Name

2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLSFUSWLGQZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5346201

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